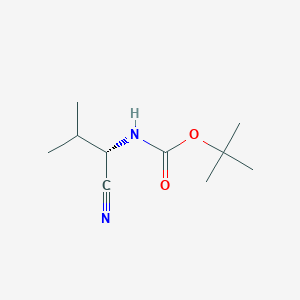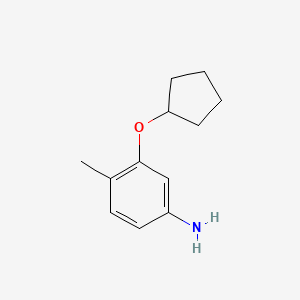
叔丁基哌啶-3-羧酸盐酸盐
描述
Tert-butyl piperidine-3-carboxylate hydrochloride is an organic compound with the chemical formula C12H23NO2. It is commonly used as a raw material and intermediate in organic synthesis, particularly in the synthesis of other compounds. This compound is widely utilized in drug synthesis, including the synthesis of precursor compounds for drugs and pesticides .
科学研究应用
Tert-butyl piperidine-3-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, it is employed in the development of pharmaceuticals and as a precursor for drug synthesis. Additionally, it is used in the synthesis of pesticides and other industrial chemicals .
作用机制
Target of Action
Tert-butyl piperidine-3-carboxylate hydrochloride is a complex compound with a specific target of action. It primarily targets the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) .
Mode of Action
The interaction of Tert-butyl piperidine-3-carboxylate hydrochloride with its target, MRTF-A, results in the suppression of several pathological processes. This compound inhibits MRTF-A, thereby suppressing processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
Tert-butyl piperidine-3-carboxylate hydrochloride affects the biochemical pathway involving MRTF-A. The inhibition of MRTF-A disrupts the normal function of this transcription factor, leading to the suppression of the epithelial-mesenchymal transition (EMT). EMT is a critical process in many pathological conditions, including cancer progression and tissue fibrosis .
Result of Action
The molecular and cellular effects of Tert-butyl piperidine-3-carboxylate hydrochloride’s action are primarily seen in its ability to suppress pathological processes. By inhibiting MRTF-A, this compound can suppress cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
生化分析
Biochemical Properties
Tert-butyl piperidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in peptide synthesis reactions, where it acts as a protecting group for amino acids . The compound’s interactions with enzymes and proteins are primarily through covalent bonding, which helps in stabilizing the intermediate compounds during the synthesis process.
Cellular Effects
Tert-butyl piperidine-3-carboxylate hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of tert-butyl piperidine-3-carboxylate hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This binding interaction can result in the modulation of gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl piperidine-3-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of tert-butyl piperidine-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Tert-butyl piperidine-3-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels, impacting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of tert-butyl piperidine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as its localization within the cell determines its accessibility to target biomolecules.
Subcellular Localization
Tert-butyl piperidine-3-carboxylate hydrochloride exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended site of action within the cell.
准备方法
Tert-butyl piperidine-3-carboxylate hydrochloride can be prepared through the esterification of 3-piperidinol with tert-butyl chloroformate. Another method involves reacting 3-piperidinecarboxylic acid with tert-butyl chloroformate . These synthetic routes typically require controlled reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Tert-butyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols .
相似化合物的比较
Tert-butyl piperidine-3-carboxylate hydrochloride can be compared with similar compounds such as tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl ®-piperidin-3-ylcarbamate . These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of tert-butyl piperidine-3-carboxylate hydrochloride lies in its specific functional groups and the resulting chemical properties, making it suitable for particular synthetic and research applications.
Conclusion
Tert-butyl piperidine-3-carboxylate hydrochloride is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Its unique chemical properties and reactivity make it an essential intermediate in various synthetic processes, contributing to advancements in scientific research and industrial production.
属性
IUPAC Name |
tert-butyl piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUZXRGYYMCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655073 | |
| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301180-05-2 | |
| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)











